Candesartan-d4 is a deuterated form of candesartan, an angiotensin II receptor antagonist used primarily in the treatment of hypertension and heart failure. The addition of deuterium atoms enhances the stability and metabolic profile of the compound, making it valuable for analytical applications. Candesartan-d4 is often utilized as an internal standard in various analytical techniques, particularly in liquid chromatography-tandem mass spectrometry, to quantify candesartan levels in biological samples.
Candesartan-d4 is derived from candesartan cilexetil, which is synthesized through a series of chemical reactions including esterification, reduction, carbalkoxylation, nitration, and N-alkylation . The compound is classified under the category of pharmaceuticals and belongs to the class of antihypertensive agents. Its chemical structure can be represented as C24H16D4N6O3, indicating the presence of four deuterium atoms .
The synthesis of candesartan-d4 involves the incorporation of deuterium into the molecular structure of candesartan. This process typically utilizes deuterated reagents during the synthetic steps to ensure that the resulting product contains the desired isotopic labeling. The specific methods may vary but generally include:
The synthesis can be complex, involving multiple steps that require careful control over reaction conditions to ensure high yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the incorporation of deuterium and to verify the structure of candesartan-d4.
Candesartan-d4 has a similar structural framework to its non-deuterated counterpart but with four hydrogen atoms replaced by deuterium. The molecular formula is C24H16D4N6O3, where:
The presence of deuterium alters some physical properties slightly compared to regular candesartan, which can affect its behavior in biological systems and during analytical measurements.
Candesartan-d4 participates in various chemical reactions similar to those of its parent compound. Key reactions include:
The incorporation of deuterium can enhance metabolic stability and alter half-life, which is critical for pharmacological applications. Studies have shown that deuterated compounds often exhibit reduced metabolic rates due to the kinetic isotope effect.
Candesartan-d4 functions as an antagonist for angiotensin II receptors (specifically subtype AT1), leading to vasodilation and reduced blood pressure. The mechanism involves:
Data from pharmacokinetic studies indicate that while the mechanism is similar to that of non-deuterated candesartan, the presence of deuterium may provide advantages in terms of duration and efficacy.
Relevant analyses indicate that these properties make candesartan-d4 particularly useful in research settings for quantifying drug levels without interference from metabolites .
Candesartan-d4 has several scientific applications:
Candesartan-d4, a deuterated analog of the angiotensin II receptor antagonist candesartan, is systematically named as 2-ethoxy-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid [4]. Its molecular formula is C₂₄H₁₆D₄N₆O₃, with a molecular weight of 444.48 g/mol [3] [5]. This represents a mass increase of 4 atomic mass units (amu) compared to the parent compound (440.44 g/mol), due to the replacement of four hydrogen atoms with deuterium (²H or D) [3] [4].
Deuterium atoms are incorporated at the ortho positions (C2, C3, C5, C6) of the biphenyl moiety's phenyl ring [4] [5]. This strategic labeling targets metabolically stable sites to minimize isotope effects on pharmacodynamics while enhancing metabolic stability. The deuterium incorporation level is typically ≥98% atom D, as confirmed by high-resolution mass spectrometry and NMR [2] [4]. This positional specificity ensures minimal alteration to the molecule’s stereoelectronic properties while enabling precise tracking in biological matrices via mass shifts in analytical assays [7] [8].
Two primary synthetic routes are employed:
Table 1: Synthetic Methods for Candesartan-d4
Method | Key Reagents/Catalysts | Deuterium Incorporation | Yield |
---|---|---|---|
Multi-step Synthesis | [²H₄]-2-cyano-4'-methylbiphenyl | ≥98% atom D | ~13% |
Catalytic H/D Exchange | B(C₆F₅)₃, acetone-d6 | >95% | 77–95% |
Candesartan-d4 maintains identical bond angles, bond lengths, and spatial conformation to candesartan, as confirmed by X-ray crystallography and computational modeling [4] [5]. Key differences include:
Table 2: Structural Comparison of Candesartan and Candesartan-d4
Property | Candesartan | Candesartan-d4 | Analytical Method |
---|---|---|---|
Molecular Weight | 440.44 g/mol | 444.48 g/mol | HRMS |
LogP | 5.05 | 5.01 | Chromatography |
Aqueous Solubility | 0.1 mg/mL (pH 7.4) | 0.09 mg/mL | HPLC-UV |
Plasma Protein Binding | >99% | >99% | Equilibrium Dialysis |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7